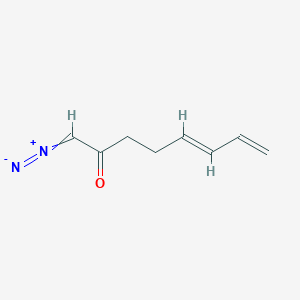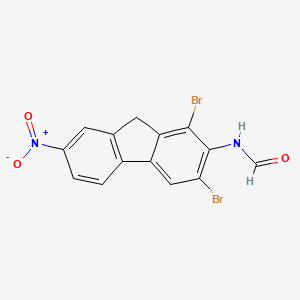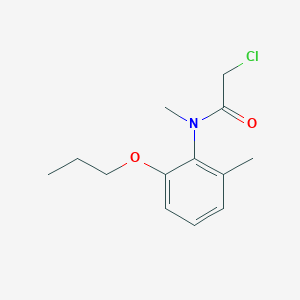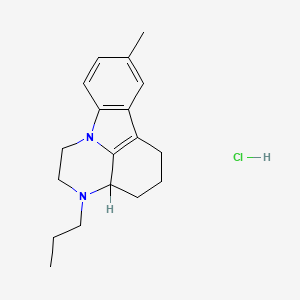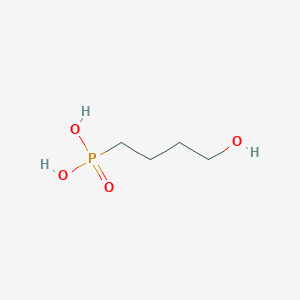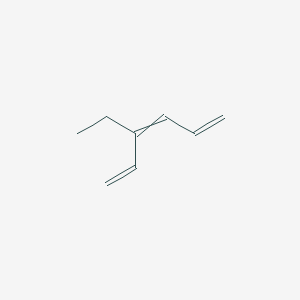![molecular formula C13H23PSi2 B14450615 Phosphine, [bis(trimethylsilyl)methylene]phenyl- CAS No. 78928-41-3](/img/structure/B14450615.png)
Phosphine, [bis(trimethylsilyl)methylene]phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, [bis(trimethylsilyl)methylene]phenyl- is a unique organophosphorus compound characterized by the presence of a phosphine group bonded to a phenyl group and a bis(trimethylsilyl)methylene moiety. This compound is of significant interest in the field of organophosphorus chemistry due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [bis(trimethylsilyl)methylene]phenyl- typically involves the reaction of phenylphosphine with bis(trimethylsilyl)methylene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as triethylamine, facilitates the reaction .
Industrial Production Methods
While specific industrial production methods for Phosphine, [bis(trimethylsilyl)methylene]phenyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, [bis(trimethylsilyl)methylene]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl or trimethylsilyl groups are replaced by other functional groups.
Addition: The compound can undergo addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Phosphine, [bis(trimethylsilyl)methylene]phenyl- include oxidizing agents like hydrogen peroxide for oxidation reactions, and halogenating agents for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of Phosphine, [bis(trimethylsilyl)methylene]phenyl- include phosphine oxides, substituted phosphines, and various addition products depending on the nature of the reactants used.
Wissenschaftliche Forschungsanwendungen
Phosphine, [bis(trimethylsilyl)methylene]phenyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are useful in various catalytic processes.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of Phosphine, [bis(trimethylsilyl)methylene]phenyl- involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphine group can donate electron density to form bonds with electrophilic centers, while the trimethylsilyl groups can stabilize reactive intermediates. This dual functionality makes it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphine, [bis(trimethylsilyl)methylene][2,4,6-tris(1,1-dimethylethyl)phenyl]-
- Tris(trimethylsilyl)phosphite
- Bis(trimethylsilyl)phosphine
Uniqueness
Phosphine, [bis(trimethylsilyl)methylene]phenyl- is unique due to its specific combination of a phenyl group and a bis(trimethylsilyl)methylene moiety. This structure imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable complexes with transition metals and participate in a wide range of chemical reactions makes it particularly valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
78928-41-3 |
|---|---|
Molekularformel |
C13H23PSi2 |
Molekulargewicht |
266.46 g/mol |
IUPAC-Name |
bis(trimethylsilyl)methylidene-phenylphosphane |
InChI |
InChI=1S/C13H23PSi2/c1-15(2,3)13(16(4,5)6)14-12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI-Schlüssel |
OKDQXKBZZVZGAE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=PC1=CC=CC=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


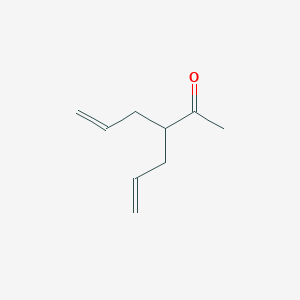
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)

![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
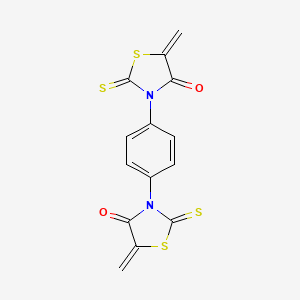
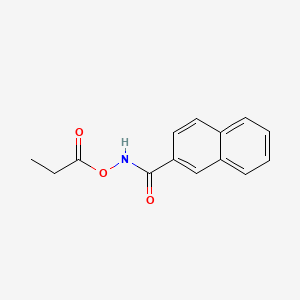
![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)

